4-Iodo-N-methylaniline

Vue d'ensemble

Description

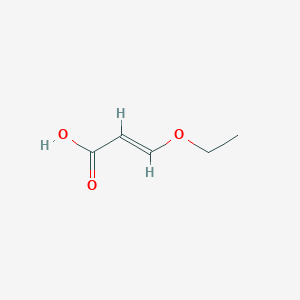

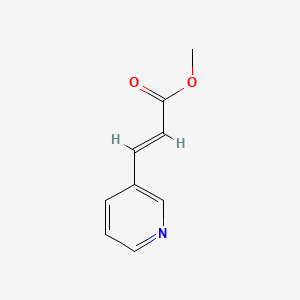

4-Iodo-N-methylaniline is an organic compound with the molecular formula C7H8IN . It is widely used as a chemical intermediate in the manufacturing of pesticides, dyes, and drugs . It is also used to attach the dimethylanilinyl group to other substrates .

Molecular Structure Analysis

The molecular structure of 4-Iodo-N-methylaniline consists of a benzene ring with an iodine atom and a methylamine group attached to it . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

4-Iodoaniline, a similar compound, is obtained by the reaction of aniline and iodine in the presence of sodium bicarbonate . The reaction involves the addition of aniline and sodium bicarbonate to water, followed by the slow addition of crushed iodine with vigorous stirring .Physical And Chemical Properties Analysis

4-Iodo-N-methylaniline has a density of 1.8±0.1 g/cm³ and a boiling point of 261.1±23.0 °C at 760 mmHg . It has a molar refractivity of 48.8±0.3 cm³ and a molar volume of 131.0±3.0 cm³ . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique

1. Molecular Complex Formation and Color Change

4-Iodo-N-methylaniline has been studied for its ability to form molecular complexes with dinitrobenzoic acids. These complexes demonstrate interesting color properties - they turn vividly red when layered crystal structures are formed. This property has potential applications in developing materials with thermochromic abilities, where color changes with temperature (Jones, Wilson, & Thomas, 2014).

2. Synthesis of Iodo Substituent Aniline Complexes

The synthesis of 2,6-diiodo-4-methylaniline, a derivative of 4-Iodo-N-methylaniline, has been researched. This synthesis is simple and cost-effective, and the resultant compound could be widely used in the synthesis of other iodo substituent aniline complexes (Xiao-yan, 2011).

3. Molecular Spectroscopy and Quantum Chemical Investigations

Detailed spectroscopic and quantum chemical studies have been conducted on molecules like 4-methylaniline, which is structurally similar to 4-Iodo-N-methylaniline. These studies help in understanding the molecular behavior, such as inversion, internal rotation, and nitrogen nuclear quadrupole coupling in such compounds, which is crucial for designing advanced materials and pharmaceuticals (Hellweg, 2008).

4. Crystal Structure Analysis

4-Iodo-N-methylaniline derivatives have been studied for their crystal structures, which are important in materials science for understanding the molecular arrangement and its impact on material properties. For example, a study on 4-(4′-Iodo)phenoxyaniline, which is structurally related, shows how the presence of iodo groups affects the crystal structure (Dey & Desiraju, 2004).

5. Development of Photochemical Reagents

Research has been done on compounds like azidoiodinanes derived from 4-Iodo-N-methylaniline. These compounds are important for developing new reagents for photochemical reactions, which have applications in synthetic chemistry and materials science (Zhdankin et al., 1996).

6. Green Chemistry and Organic Synthesis

4-Iodo-N-methylaniline derivatives are used in environmentally friendly methods for synthesizing indoline derivatives, demonstrating applications in green chemistry. Such compounds are important in developing new, more sustainable methods for chemical synthesis (Li et al., 2021).

Safety and Hazards

4-Iodo-N-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .

Propriétés

IUPAC Name |

4-iodo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVRDZGBMDYYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209380 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60577-34-6 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)